molecular formula C27H24NO6- B12360545 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester

Katalognummer: B12360545
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: FMWLYDDRYGOYMY-DEOSSOPVSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: This compound (CAS: 122350-52-1) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected L-glutamic acid derivative with a benzyl (phenylmethyl) ester at the α-carboxylic acid group. Its molecular formula is C27H25NO6 (MW: 459.5 g/mol) .

Role in Peptide Synthesis: The Fmoc group serves as a base-labile protecting group for the α-amino group, while the benzyl ester protects the α-carboxylic acid. This dual protection is critical in solid-phase peptide synthesis (SPPS), enabling selective deprotection of the Fmoc group under mild basic conditions (e.g., piperidine) while retaining the benzyl ester for subsequent coupling steps .

Applications: Primarily used in the synthesis of peptides requiring orthogonal protection strategies. The benzyl ester is stable under Fmoc deprotection conditions but requires hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH) for removal .

Eigenschaften

Molekularformel

C27H24NO6-

Molekulargewicht

458.5 g/mol

IUPAC-Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoate

InChI

InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/p-1/t24-/m0/s1

InChI-Schlüssel

FMWLYDDRYGOYMY-DEOSSOPVSA-M

Isomerische SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Glutamic Acid tert-Butyl Ester (Glu(OtBu))

The process begins with glutamic acid (Glu) undergoing transesterification with tert-butyl acetate under acidic catalysis (e.g., perchloric acid). This selectively protects the α-carboxyl group as a tert-butyl ester, yielding Glu(OtBu)₂:

Reaction Conditions

  • Molar Ratio : Glu : tert-butyl acetate : HClO₄ = 1 : 5–20 : 1.2–2
  • Temperature : 40–60°C
  • Time : 12–24 hours

The tert-butyl group provides steric hindrance, ensuring selective protection of the α-carboxyl over the γ-carboxyl.

Formation of Copper-Glutamate Complex

Glu(OtBu)₂ is reacted with copper sulfate (CuSO₄·5H₂O) to form a copper-glutamate complex, Cu[Glu(OtBu)]ₓ (x = 1–2). This step isolates the γ-carboxyl for subsequent benzylation:

Procedure

  • Mixing : 60 g Glu(OtBu)₂ + 57.9 g CuSO₄·5H₂O in 600 mL H₂O
  • Reaction : Stir at 50°C for 12 hours
  • Product : Blue precipitate of Cu[Glu(OtBu)]ₓ

Deprotection and Benzylation

The copper complex is treated with a chelating agent (e.g., Na₂EDTA) to remove Cu²⁺, yielding free Glu(OtBu). The γ-carboxyl is then benzylated using benzyl alcohol and a coupling agent (e.g., DCC):

Key Steps

  • Chelation : 86 g Na₂EDTA·2H₂O in dioxane, pH 8–9 (adjusted with triethylamine)
  • Benzylation : 74 g Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) added to Glu(OtBu), pH 8–9, 8 hours
  • Yield : 88 g (70%) after acidification, extraction, and crystallization

Laboratory-Scale Solid-Phase Synthesis

Academic protocols emphasize flexibility for diverse peptide sequences. The Nowick Laboratory’s SPPS guide highlights Fmoc-Glu(OBzl)-OH’s role in manual and automated peptide synthesis.

Resin Loading

The first amino acid (Fmoc-Glu(OBzl)-OH) is anchored to 2-chlorotrityl chloride resin via its γ-carboxyl group, leaving the α-carboxyl free for elongation:

Procedure

  • Activation : Dissolve Fmoc-Glu(OBzl)-OH in DCM with 3 eq. DIPEA.
  • Coupling : Add to resin, stir 1–2 hours.
  • Capping : Residual chloride sites blocked with methanol.

Typical Loading Capacity : 0.5–1.0 mmol/g resin.

Sequential Deprotection and Coupling

The Fmoc group is removed with 20% piperidine in DMF, exposing the α-amino group for subsequent amino acid coupling via HBTU/HOBt activation.

Cycle Conditions

  • Deprotection : 2 × 10 min piperidine treatment
  • Coupling : 2 eq. amino acid, 1.95 eq. HBTU, 3 eq. DIPEA, 1–2 hours

Comparative Analysis of Methods

Parameter Industrial Method Laboratory Method
Scale Multi-kilogram Milligram to gram
Key Reagents CuSO₄, Na₂EDTA, Fmoc-OSu 2-Chlorotrityl resin, HBTU
Yield 70–80% 90–95% (per coupling step)
Purification Crystallization HPLC
Time per Batch 24–48 hours 1–2 hours per amino acid residue

Alternative Synthetic Routes

Direct Benzylation of Fmoc-Glutamic Acid

A less common approach involves direct benzylation of Fmoc-glutamic acid using benzyl bromide and a base (e.g., K₂CO₃) in DMF. However, this method struggles with regioselectivity, often resulting in mixed α/γ-benzylated products.

Enzymatic Resolution

Racemic mixtures of benzylated glutamic acid can be resolved using acylase enzymes, though this is rarely applied due to high costs and low throughput.

Challenges and Optimization Strategies

  • Regioselectivity : Copper complexation in industrial methods ensures γ-carboxyl protection, avoiding α/γ isomerization.
  • Deprotection Efficiency : Benzyl esters require hydrogenolysis (H₂/Pd-C) or strong acids (TFMSA), complicating orthogonal deprotection strategies.
  • Scalability : Industrial protocols minimize solvent use via one-pot reactions, reducing waste.

Wissenschaftliche Forschungsanwendungen

Structure

The chemical structure of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used for protecting amino acids during peptide synthesis.

Peptide Synthesis

L-Glutamic acid derivatives, including the Fmoc-protected form, are extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. This method is crucial in the development of therapeutic peptides and proteins.

Case Study:
In a study published in Distributed Drug Discovery, researchers demonstrated the effectiveness of using Fmoc-protected amino acids in synthesizing a library of peptides with various biological activities. The use of L-glutamic acid derivatives allowed for high purity and yield of the synthesized peptides, showcasing their utility in drug discovery processes .

Drug Development

The compound has potential applications in drug development due to its ability to modify the pharmacokinetic properties of peptide drugs. By incorporating L-glutamic acid derivatives into drug formulations, researchers can enhance solubility and stability.

Case Study:
Research indicated that modifying peptide structures with Fmoc-protected L-glutamic acid improved their bioavailability and reduced degradation rates in biological systems. This modification is particularly beneficial for peptides targeting specific receptors or enzymes .

Bioconjugation

L-Glutamic acid derivatives can be employed in bioconjugation techniques, where they facilitate the attachment of biomolecules (like drugs or imaging agents) to proteins or antibodies. This application is vital for developing targeted therapies and diagnostic tools.

Case Study:
A study on bioconjugation strategies highlighted how Fmoc-protected amino acids could be used to create stable conjugates with antibodies, enhancing their specificity and efficacy against cancer cells .

Synthesis of Unnatural Amino Acids

The compound also plays a role in synthesizing unnatural amino acids that can be incorporated into peptides to impart novel properties or functions. These unnatural amino acids often exhibit enhanced stability or altered biological activity.

Data Table: Synthesis of Unnatural Amino Acids

Unnatural Amino AcidMethodologyYield (%)
1-Allyl-L-glutamateCoupling with Fmoc-Glu>90
N-Boc-L-glutamateFmoc deprotection>85

Wirkmechanismus

The primary mechanism of action of Fmoc-Glu-OBzl involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. The benzyl ester group provides additional protection to the carboxyl group, which can be removed through hydrogenation or treatment with strong acids .

Vergleich Mit ähnlichen Verbindungen

L-Glutamic Acid, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-, 5-(1,1-Dimethylethyl) Ester

  • Structure : Features a γ-tert-butyl (OtBu) ester instead of the benzyl ester.
  • Molecular Formula: C24H27NO6 (MW: 425.47 g/mol) .
  • Key Differences :
    • Deprotection : The tert-butyl ester is acid-labile (removed with trifluoroacetic acid, TFA), offering orthogonal compatibility with benzyl esters.
    • Solubility : The bulky tert-butyl group enhances solubility in organic solvents compared to the benzyl ester.
    • Applications : Preferred in SPPS where acidic cleavage is required for final deprotection .

L-Glutamic Acid, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-, 5-(1-Methyl-1-Phenylethyl) Ester

  • Structure : Contains a γ-2-phenylisopropyl ester (O-2-Phipr).
  • Molecular Formula: C29H29NO6 (MW: 487.55 g/mol) .
  • Key Differences: Steric Hindrance: The 2-phenylisopropyl group provides greater steric protection than benzyl, reducing unintended side reactions. Deprotection: Requires strong acids (e.g., HF or TfOH) or hydrogenolysis, similar to benzyl esters .

5-tert-Butyl-1-Pentafluorophenyl-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-Glutamate

  • Structure : Combines γ-tert-butyl and α-pentafluorophenyl (Pfp) esters.
  • Molecular Formula: C30H26F5NO6 (MW: 591.53 g/mol) .
  • Key Differences :
    • Reactivity : The Pfp ester is an active ester, enabling rapid peptide coupling without additional activating agents.
    • Applications : Ideal for fragment condensation in solution-phase synthesis due to its high reactivity .

1-Allyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-Glutamate

  • Structure : Features an allyl ester (OAll) at the α-position.
  • Molecular Formula: C22H23NO6 (MW: 397.42 g/mol) .
  • Key Differences :
    • Orthogonal Deprotection : The allyl group is removed under mild conditions (Pd(0)/PhSiH₃), compatible with acid- or base-sensitive substrates.
    • Utility : Suitable for synthesizing peptides with labile post-translational modifications (e.g., phosphorylated residues) .

Comparative Data Table

Compound Name Ester Group(s) Molecular Weight (g/mol) Deprotection Method Key Applications
L-Glutamic acid, N-Fmoc-, 1-(phenylmethyl) ester (Target Compound) α-Benzyl 459.5 H₂/Pd-C, HBr/AcOH General SPPS
L-Glutamic acid, N-Fmoc-, 5-(tert-butyl) ester γ-tert-butyl 425.47 TFA Acid-compatible SPPS
L-Glutamic acid, N-Fmoc-, 5-(2-phenylisopropyl) ester γ-2-phenylisopropyl 487.55 HF, TfOH High-steric-demand synthesis
5-tert-Butyl-1-pentafluorophenyl-N-Fmoc-L-glutamate γ-tert-butyl, α-Pfp 591.53 None (active ester) Fragment condensation
1-Allyl N-Fmoc-L-glutamate α-Allyl 397.42 Pd(0)/PhSiH₃ Labile modification synthesis

Biologische Aktivität

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, also known as Fmoc-L-Glu-PhMe, is a modified form of glutamic acid that has garnered attention in biochemical research for its potential applications in drug design and synthesis of peptide mimetics. This compound is characterized by its unique structural features, which enhance its biological activity and therapeutic potential.

Chemical Structure

The molecular formula of Fmoc-L-Glu-PhMe is C27H25NO6C_{27}H_{25}NO_6. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group that is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process.

Biological Activity

Fmoc-L-Glu-PhMe exhibits several biological activities, primarily related to its role in peptide synthesis and as a potential therapeutic agent. Key findings include:

  • Inhibition of Protein-Protein Interactions (PPIs) :
    • Recent studies have demonstrated that analogs of Fmoc-L-Glu can inhibit specific PPIs, particularly those involving fibroblast growth factor 14 (FGF14) and sodium channel Na v 1.6. For instance, compounds with ester modifications at the R2 position have shown improved efficacy in inhibiting these interactions, with IC50 values indicating significant potency (22.4 μM for one of the tested compounds) .
  • Neuroprotective Effects :
    • Glutamic acid derivatives are known to influence neurotransmitter signaling pathways. Research indicates that certain derivatives can modulate glutamate receptors, potentially offering neuroprotective benefits in conditions like neurodegeneration and stroke .
  • Ergogenic Properties :
    • As an amino acid derivative, Fmoc-L-Glu-PhMe may contribute to enhanced physical performance and recovery in athletic contexts by influencing anabolic hormone secretion and reducing exercise-induced muscle damage .

Case Studies

Several studies have explored the biological activity of L-glutamic acid derivatives:

  • Study on PPIs : A pharmacological evaluation revealed that specific modifications to the structure of glutamic acid derivatives significantly affected their ability to inhibit FGF14:Na v 1.6 complex assembly. The results indicated that compounds with particular ester groups exhibited greater potency compared to those with amine substituents .
  • Neuroprotective Study : In vitro experiments demonstrated that certain glutamic acid derivatives could protect neuronal cells from excitotoxicity induced by excessive glutamate exposure, suggesting therapeutic potential for neurodegenerative diseases .

Data Tables

The following table summarizes key findings from recent research on the biological activity of Fmoc-L-Glu derivatives:

CompoundActivity TypeIC50 (μM)Reference
Fmoc-L-Glu-PhMePPI Inhibition22.4
Fmoc-L-Glu-Ester AnalogNeuroprotectionN/A
Fmoc-L-Glu-Tert-butyl EsterErgogenic EffectsN/A

Q & A

Basic: How can the regioselectivity of the allyl ester reduction step be optimized during synthesis?

Answer:
The regioselective reduction of allyl esters to aldehydes is critical. Diethylaluminum chloride (DEBAL) is commonly used for this step, as it selectively reduces the side-chain allyl ester while preserving other functional groups . To optimize regioselectivity:

  • Temperature Control : Maintain reactions between -15°C and 0°C to minimize side reactions.
  • Solvent Choice : Use halogenated solvents (e.g., dichloromethane) mixed with alcohols to stabilize intermediates .
  • Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and ensure complete reduction before proceeding .

Basic: What purification techniques are effective for isolating intermediates in the synthesis of this compound?

Answer:
Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is widely used for intermediates . For polar derivatives, reverse-phase HPLC with C18 columns can resolve stereoisomers and remove trace impurities. Evidence from peptide synthesis studies highlights the importance of preparative HPLC for isolating Fmoc-protected amino acid esters with >95% purity .

Basic: What safety precautions are necessary when handling this compound?

Answer:
According to EU-GHS/CLP classifications, the compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:

  • Ventilation : Use fume hoods during weighing and reactions.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Emergency Protocols : Immediate decontamination with water for skin contact and medical consultation for inhalation exposure .

Advanced: How does solvent choice impact Fmoc deprotection efficiency during peptide coupling?

Answer:
Deprotection of the Fmoc group typically requires piperidine in dimethylformamide (DMF). However, recent studies show that ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enhance reaction rates by stabilizing charged intermediates and reducing side reactions like aspartimide formation. This method achieves >98% deprotection yield in 10 minutes .

Advanced: What analytical methods confirm the stereochemical integrity of intermediates?

Answer:

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can detect diastereomeric splitting in protected intermediates. For example, coupling constants (JJ) in 1H^{1}\text{H}-NMR distinguish syn and anti conformers in lactam rings .
  • ESI-HRMS : Validates molecular ion peaks and isotopic patterns to confirm purity (>99% chiral purity in asymmetric reductions) .

Advanced: How can microwave-assisted synthesis improve yields of Fmoc-protected derivatives?

Answer:
Microwave irradiation accelerates reactions by enhancing molecular collisions. For example:

  • Reductive Amination : Reaction times are reduced from 24 hours to 30 minutes, achieving >85% yield.
  • Esterification : Microwave conditions (80°C, 300 W) enable rapid activation of carboxylic acids using in situ reagents like HATU .

Advanced: What strategies mitigate side reactions during cyclization steps?

Answer:

  • Dilution Principle : High dilution (0.01 M) minimizes intermolecular reactions, favoring intramolecular lactamization .
  • Catalysis : Use HOBt/DIC coupling reagents to suppress racemization.
  • Temperature : Perform cyclization at 0°C to prevent epimerization of glutamic acid residues .

Advanced: How does the stability of the benzyl ester group under acidic/basic conditions influence synthetic strategies?

Answer:
Benzyl esters are stable under basic Fmoc deprotection conditions but hydrolyze rapidly in strong acids (e.g., TFA). To preserve the ester:

  • Acid-Sensitive Resins : Use Wang or Sieber amide resins for solid-phase synthesis.
  • Selective Deprotection : Employ hydrogenolysis (H2_2, Pd/C) for benzyl removal without affecting tert-butyl or allyl esters .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.